molecular formula C8H8ClNO2 B112418 N-(4-Chloro-3-hydroxyphenyl)acetamide CAS No. 28443-52-9

N-(4-Chloro-3-hydroxyphenyl)acetamide

Cat. No. B112418
Key on ui cas rn: 28443-52-9
M. Wt: 185.61 g/mol
InChI Key: FWPNOLFNLHAULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03948596

Procedure details

0.05 Mole (7.17 grams) of 2-chloro-5-aminophenol is dissolved in 21 cc of dioxane at 75°C. There is then added, with agitation, 0.05 mole (5.1 grams) of acetic anhydride. At the end of this addition, the reaction medium is maintained for 10 minutes at 70°C and then cooled. The raw product which has crystallized in then filtered and recrystallized in a hydroalcoholic medium. It exhibits a melting point of 212°C.
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[OH:9].[C:10](OC(=O)C)(=[O:12])[CH3:11]>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:10]([CH3:11])=[O:12])=[CH:4][C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
7.17 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)N)O
Name
Quantity
21 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of this addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The raw product which has crystallized
FILTRATION
Type
FILTRATION
Details
in then filtered
CUSTOM
Type
CUSTOM
Details
recrystallized in a hydroalcoholic medium

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)NC(=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.